molecular formula C22H24N2OS B11337506 2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11337506
M. Wt: 364.5 g/mol
InChI Key: GEKXVCFBODHPLO-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a naphthalene ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the naphthalene, pyrrolidine, and thiophene derivatives through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthalene, pyrrolidine, or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the thiophene ring, which might affect its chemical and biological properties.

    2-(naphthalen-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the pyrrolidine ring, potentially altering its reactivity and applications.

    Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

The presence of the naphthalene, pyrrolidine, and thiophene rings in 2-(naphthalen-1-yl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide makes it unique compared to other compounds. This combination of structural features can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24N2OS

Molecular Weight

364.5 g/mol

IUPAC Name

2-naphthalen-1-yl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C22H24N2OS/c25-22(15-18-9-5-8-17-7-1-2-10-19(17)18)23-16-20(21-11-6-14-26-21)24-12-3-4-13-24/h1-2,5-11,14,20H,3-4,12-13,15-16H2,(H,23,25)

InChI Key

GEKXVCFBODHPLO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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